tert-Butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Enantiopure Derivatives
tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, serving as critical intermediates for various applications. This approach provides a versatile method for generating cis-4-hydroxy delta-lactams with significant stereoselectivity, making these compounds valuable for further synthetic transformations (Marin et al., 2004).
Structural and Molecular Insights
The crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveals important structural characteristics, including the axial orientation of the isobutyl side chain. These insights are crucial for understanding the molecular packing and hydrogen bonding interactions, which are essential for the development of new compounds with desired properties (Didierjean et al., 2004).
Novel Synthesis Methods
A novel synthesis route for tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the synthetic versatility of these compounds. This method involves steps like acylation, sulfonation, and substitution, optimized for higher yields, showcasing the compound's significance in pharmaceutical applications (Wang et al., 2015).
Anticorrosive Applications
The novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been investigated for its anticorrosive activity on carbon steel in 1M HCl. This study highlights the compound's potential in corrosion inhibition, showing significant efficiency at protecting metal surfaces, a promising application in material science (Praveen et al., 2021).
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through the chloroacetamido group, which could potentially form covalent bonds with amino acid residues in target proteins .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other piperidine derivatives, it may influence pathways involving piperidine-sensitive receptors or enzymes .
Pharmacokinetics
The presence of the tert-butyl ester group suggests that it may undergo ester hydrolysis in vivo, which could affect its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the chloroacetamido group could be affected by pH, while temperature might influence the rate of ester hydrolysis .
Properties
IUPAC Name |
tert-butyl 4-[[(2-chloroacetyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-6-4-10(5-7-16)9-15-11(17)8-14/h10H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAAWLUCBIGPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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